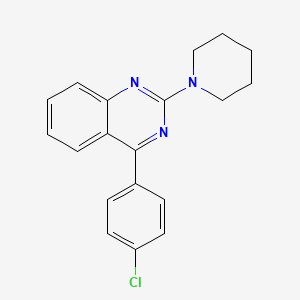

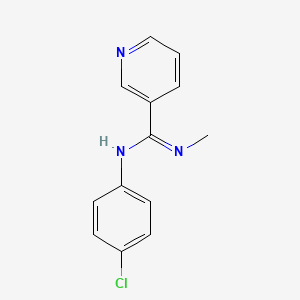

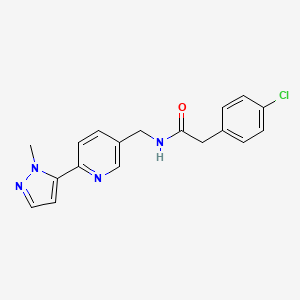

4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline” is a chemical compound that belongs to the class of quinazolines. Quinazolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . In this case, the quinazoline ring contains nitrogen atoms. The compound also contains a piperidine ring, which is a common feature in many alkaloids and pharmaceuticals .

科学的研究の応用

Antihypertensive Agents

A study by Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system, including compounds related to 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline, which demonstrated significant antihypertensive activity in spontaneously hypertensive rat models. This research indicates the potential of such compounds for developing new antihypertensive medications Takai et al., 1986.

Antimicrobial and Antituberculosis Activity

Dilebo et al. (2021) prepared a series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines, including structures similar to 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline, and evaluated them for anti-Mycobacterium tuberculosis properties. The study revealed promising MIC90 values, indicating potent activity against the tuberculosis-causing bacteria Dilebo et al., 2021.

Anti-inflammatory Agents

Yokoyama et al. (2009) developed CCR4 antagonists by modifying the structure of 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline, resulting in compounds with strong inhibition of human/mouse chemotaxis and demonstrating anti-inflammatory activity in a murine model of acute dermatitis. This suggests its utility in treating inflammatory conditions Yokoyama et al., 2009.

Antifungal and Antibacterial Activities

Kale et al. (2017) synthesized quinazoline derivatives, including N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine, which demonstrated antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas, highlighting the potential of these compounds in treating fungal and bacterial infections Kale et al., 2017.

Fungicides for Agricultural Use

Ding et al. (2022) reported on quinazoline-2-aminothiazole hybrids containing a 4-piperidinylamide linker, showing excellent inhibitory effects against the phytopathogenic fungus Rhizoctonia solani. This research indicates the potential of these compounds as fungicides to control plant diseases Ding et al., 2022.

DNA Detection Probes

Perin et al. (2011) developed novel benzimidazo[1,2-a]quinolines, substituted with piperidine, as potential fluorescent probes for DNA detection. This application suggests the role of quinazoline derivatives in biochemical assays and molecular biology research Perin et al., 2011.

作用機序

The mechanism of action of “4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline” would depend on its intended use. Many quinazoline derivatives are known to have biological activity and are used in the development of pharmaceuticals . For example, some quinazoline derivatives are used as inhibitors of the epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival .

将来の方向性

The future directions for research on “4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline” would likely involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many quinazoline and piperidine derivatives, it could be of interest in the development of new pharmaceuticals .

特性

IUPAC Name |

4-(4-chlorophenyl)-2-piperidin-1-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3/c20-15-10-8-14(9-11-15)18-16-6-2-3-7-17(16)21-19(22-18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWJFCDEPLSNQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B2567220.png)

![Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2567221.png)

![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone](/img/structure/B2567234.png)

![1-(1,3-Thiazol-2-yl)-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one](/img/structure/B2567239.png)